molecular formula C10H8FNO B15246710 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B15246710
M. Wt: 177.17 g/mol
InChI Key: OJEKWARNDAECMM-UHFFFAOYSA-N
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Description

7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluoro group, a hydroxyl group, and a carbonitrile group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene core structure.

    Fluorination: Introduction of the fluoro group at the 7th position of the indene ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group is introduced at the 1st position through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Carbonitrile Formation: The carbonitrile group is introduced at the 5th position using cyanation reactions with reagents such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction parameters.

    Purification: Purification of the final product through techniques such as recrystallization, column chromatography, or distillation.

    Quality Control: Implementation of quality control measures to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, H2/Pd-C

    Substitution: NaOCH3, KOtBu

Major Products Formed

    Oxidation: Formation of 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

    Reduction: Formation of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-amine

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
  • 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-methyl
  • 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-ethyl

Uniqueness

7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

7-fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

InChI

InChI=1S/C10H8FNO/c11-8-4-6(5-12)3-7-1-2-9(13)10(7)8/h3-4,9,13H,1-2H2

InChI Key

OJEKWARNDAECMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C(=CC(=C2)C#N)F

Origin of Product

United States

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